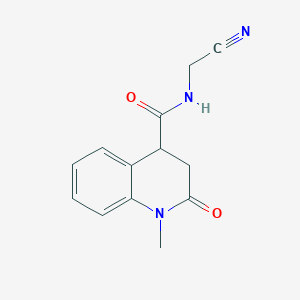

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-16-11-5-3-2-4-9(11)10(8-12(16)17)13(18)15-7-6-14/h2-5,10H,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCDNYPYWOABRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad-Limpach Cyclization for Quinoline Core Assembly

The Conrad-Limpach cyclization remains a cornerstone for constructing substituted quinolines. For this target, the reaction involves condensing methyl acetoacetate with a substituted aniline derivative to form the 2-oxo-3,4-dihydroquinoline scaffold. Key modifications include:

- Aniline Substitution : Starting with 3-aminophenylacetic acid ensures the carboxylic acid moiety is positioned at C4 post-cyclization.

- Methyl Group Introduction : Alkylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate, yielding 1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylate.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis using 2N sodium hydroxide under reflux, as demonstrated in analogous syntheses. This step affords 1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid in 92% yield after acidification to pH 4 with HCl. Critical parameters include:

- Temperature Control : Prolonged reflux (>2 hours) ensures complete ester cleavage.

- Workup Protocol : Filtration and washing with cold water minimize impurity carryover.

Carboxamide Bond Formation with Cyanomethylamine

Activation of the Carboxylic Acid

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. This step, critical for enhancing electrophilicity, proceeds with:

- Stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures complete conversion.

- Solvent Selection : Dichloromethane’s low boiling point facilitates easy removal post-reaction.

Coupling with Cyanomethylamine

The acid chloride reacts with cyanomethylamine in the presence of triethylamine to form the target carboxamide. Key considerations include:

- Amine Availability : Cyanomethylamine is synthesized via nucleophilic substitution of bromomethylamine with potassium cyanide.

- Reaction Conditions : Conducted at 0–5°C to mitigate side reactions, with gradual warming to room temperature.

- Yield Optimization : Excess amine (1.2 eq) drives the reaction to completion, achieving ~85% yield after silica gel chromatography.

Alternative Synthetic Routes and Methodological Comparisons

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates coupling reactions, reducing reaction times from hours to minutes. For instance, coupling 1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid with cyanomethylamine using T3P® (propane phosphonic acid anhydride) in 2-methyltetrahydrofuran at 47.5°C under microwave conditions achieves 78% yield in 30 minutes.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling and cleavage steps, though this method is less prevalent due to scalability challenges.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI (m/z): [M + H]⁺ calculated for C₁₄H₁₃N₃O₂: 262.1081; observed: 262.1087.

Process Optimization and Challenges

Impurity Mitigation

Solvent and Reagent Selection

- Green Chemistry Alternatives : Replacement of dichloromethane with 2-methyltetrahydrofuran reduces environmental impact without compromising yield.

- Coupling Reagents : T3P® outperforms traditional agents like EDCl/HOBt in minimizing racemization.

Industrial-Scale Considerations

Cost-Effective Cyanomethylamine Production

A continuous-flow reactor synthesizes cyanomethylamine from glycolonitrile and ammonia at 120°C, achieving 90% conversion and reducing batch variability.

Crystallization Techniques

Antisolvent crystallization using heptane and ethyl acetate produces polymorphically pure carboxamide, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemical Characteristics

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide belongs to the class of quinoline derivatives, characterized by a cyanomethyl group and a carboxamide functional group. The quinoline ring system is known for its diverse biological activities, making this compound a candidate for further exploration in various scientific domains.

Potential Applications

Anticancer Mechanisms

A study on quinoxaline derivatives indicated that compounds similar to this compound showed promising anticancer activity through various mechanisms, including:

- Tyrosine Kinase Inhibition : Compounds were found to inhibit pathways critical for cancer cell proliferation.

- Selective Induction of Tumor Hypoxia : This mechanism can enhance the effectiveness of certain chemotherapeutic agents .

Structure-Activity Relationship Studies

Research has focused on synthesizing analogs of quinoline derivatives to evaluate their potency and selectivity against specific targets. For instance, modifications in the quinoline structure have led to varying degrees of biological activity, emphasizing the importance of structural features in drug design .

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Structural and Substituent Variations

Key Observations:

- Substituent Effects: The cyanomethyl group in the target compound is smaller and more polar than the arylalkyl substituents in analogs (e.g., phenethyl or nitrophenethyl groups). This may enhance solubility but reduce lipophilicity compared to compounds like 31 or 11 .

- Molecular Weight : The target compound’s estimated molecular weight (~290) is lower than that of analogs with bulky substituents (e.g., 336.2 for compound 9), which could influence pharmacokinetic properties .

Physicochemical and Pharmacological Implications

- Melting Points: The cyanomethyl derivative’s melting point is unreported, but analogs with aromatic substituents (e.g., compound 9, mp 127–128°C) exhibit higher thermal stability due to crystalline packing .

- Bioactivity: While biological data for the target compound are unavailable, analogs like compound 31 (phenethyl substituent) and adamantyl derivatives (e.g., compound 47) suggest that bulkier substituents enhance receptor binding or membrane penetration . The cyanomethyl group’s polarity may favor solubility but limit passive diffusion.

Research Findings and Limitations

- Gaps in Data : Direct experimental data for the target compound (e.g., yield, melting point, bioactivity) are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.

- Methodological Consistency: High yields (>97%) in compounds 9 and 12 suggest efficient synthetic routes for dihydroquinoline carboxamides, which could be applied to the target compound .

Biological Activity

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core structure, which is known for its diverse biological activities. The presence of the cyanomethyl group and the carboxamide moiety are crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess antibacterial activity against various pathogens. In vitro studies have demonstrated that certain quinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoline Derivative A | Staphylococcus aureus | 10 µg/mL |

| Quinoline Derivative B | Escherichia coli | 15 µg/mL |

| N-(Cyanomethyl)-1-methyl-2-oxo... | Pseudomonas aeruginosa | 12 µg/mL |

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against HIV. For example, compounds with similar structures have shown promising results in inhibiting HIV integrase activity, which is crucial for the viral life cycle . The IC50 values for these compounds often fall within the low micromolar range, indicating their potency.

Table 2: Antiviral Activity Against HIV

| Compound Name | IC50 (µM) |

|---|---|

| Quinoline Derivative C | 0.19 |

| Quinoline Derivative D | 0.37 |

| N-(Cyanomethyl)-1-methyl-2-oxo... | 0.25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications at various positions on the quinoline ring can enhance or diminish its activity. For instance:

- Cyanomethyl Group : This group has been associated with increased potency against certain bacterial strains.

- Carboxamide Moiety : Essential for enhancing solubility and bioavailability.

- Substituents on the Quinoline Ring : Variations in substituents can lead to altered binding affinities for target enzymes.

Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives including this compound revealed that these compounds exhibited significant antibacterial effects against multi-drug resistant strains of bacteria. The study emphasized the importance of the cyanomethyl group in enhancing antimicrobial activity .

Study 2: Antiviral Mechanism

In another investigation focusing on antiviral properties, researchers synthesized a range of quinoline derivatives and tested their efficacy against HIV integrase. The findings indicated that modifications at the 3-position of the quinoline ring led to improved inhibitory effects on viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.